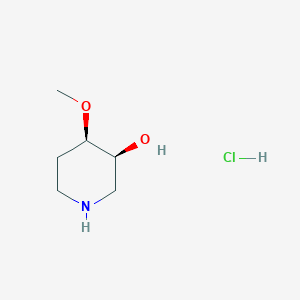

cis-4-methoxypiperidin-3-ol HCl

Description

cis-4-Methoxypiperidin-3-ol hydrochloride is a piperidine derivative characterized by a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 4 in the cis configuration. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

(3S,4R)-4-methoxypiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZMZYDWYHFFOT-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCNC[C@@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-methoxypiperidin-3-ol hydrochloride typically involves the reaction of piperidine derivatives with methoxy and hydroxyl functional groups. One common method includes the reduction of 4-methoxypiperidin-3-one followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of cis-4-methoxypiperidin-3-ol hydrochloride may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-Methoxypiperidin-3-ol hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

-

Cancer Treatment :

- Inhibitors of Mutant Forms of EGFR : Research has indicated that compounds similar to cis-4-methoxypiperidin-3-ol hydrochloride can serve as inhibitors for mutant forms of the epidermal growth factor receptor (EGFR). This is particularly relevant for non-small cell lung cancer (NSCLC), where such inhibitors can provide targeted therapy options that spare wild-type receptors, reducing side effects associated with traditional chemotherapies .

-

CNS Pharmacokinetics :

- The piperidine ring structure in cis-4-methoxypiperidin-3-ol hydrochloride enhances its ability to penetrate the blood-brain barrier, which is crucial for treating central nervous system disorders. Studies have shown that modifications to piperidine derivatives can significantly improve their pharmacokinetic profiles, allowing for better therapeutic efficacy in CNS-targeted therapies .

-

Chiral Optimization in Drug Design :

- The compound plays a role in chiral optimization processes. The piperidine scaffold is often used as a starting point for synthesizing chiral drugs, which are essential in developing enantiomerically pure pharmaceuticals. This optimization is critical for enhancing the selectivity and potency of drug candidates .

-

Antioxidant Properties :

- Preliminary studies suggest that derivatives of cis-4-methoxypiperidin-3-ol hydrochloride exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. This property is particularly relevant in the context of cancer therapies, where oxidative stress plays a significant role in tumor progression and treatment resistance .

-

Neuroprotective Effects :

- There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease and other neurodegenerative disorders. Their ability to modulate neurotransmitter systems while providing protection against neuronal damage highlights their therapeutic potential .

Case Studies

-

EGFR Inhibition Study :

- A study explored the efficacy of various piperidine derivatives, including those akin to cis-4-methoxypiperidin-3-ol hydrochloride, as inhibitors of EGFR mutants. The findings indicated that these compounds maintained activity against resistant mutations while demonstrating reduced toxicity compared to conventional agents .

- Pharmacokinetic Profile Assessment :

Data Tables

Mechanism of Action

The mechanism of action of cis-4-methoxypiperidin-3-ol hydrochloride involves its interaction with molecular targets in biological systems. It may act on specific receptors or enzymes, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Solubility and Polarity

- Methoxy vs. Hydroxymethyl/Aminomethyl: The methoxy group in cis-4-methoxypiperidin-3-ol HCl confers moderate lipophilicity compared to the hydrophilic hydroxymethyl (-CH₂OH) or polar aminomethyl (-CH₂NH₂) groups in analogs. This balance may improve membrane permeability while retaining some water solubility due to the hydrochloride salt .

- Trifluoromethyl Group : The trifluoromethyl (-CF₃) substituent in Cis-4-Methyl-3-(Trifluoromethyl)piperidin-3-ol HCl significantly increases lipophilicity and metabolic stability, a feature critical for CNS-targeting drugs .

Stereochemical Considerations

The cis configuration of substituents in all listed compounds ensures a specific spatial arrangement, which is crucial for interactions with biological targets. For example, cis-4-(aminomethyl)piperidin-3-ol dihydrochloride’s amino group orientation may facilitate binding to receptors requiring a precise geometry .

Physicochemical Studies

Evidence from quaternary ammonium compounds (e.g., alkyltrimethylammonium) demonstrates that substituent chains and ionic forms critically affect micelle formation and solubility, a principle extrapolatable to piperidine derivatives . For instance, the methoxy group’s electron-donating nature in cis-4-methoxypiperidin-3-ol HCl could reduce critical micelle concentration (CMC) compared to hydroxylated analogs.

Limitations and Contradictions

- Toxicity Data: Toxicological profiles for cis-4-methoxypiperidin-3-ol HCl are absent in the provided evidence, necessitating caution in handling (as noted for structurally related compounds in and ) .

- Methodological Variability : Comparisons rely on structural similarity metrics (e.g., functional groups, stereochemistry), but dissimilarity in assay conditions (e.g., CMC measurements in ) may limit direct extrapolation .

Biological Activity

Cis-4-methoxypiperidin-3-ol hydrochloride (CAS Number: 1638771-90-0) is a piperidine derivative characterized by a methoxy group at the fourth position and a hydroxyl group at the third position of the piperidine ring. This compound exhibits potential biological activities, making it a subject of interest in pharmaceutical research and medicinal chemistry.

- Molecular Formula : C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol

- Structure : The unique structure of cis-4-methoxypiperidin-3-ol HCl contributes to its biological activity and interaction with various biological targets.

Biological Activities

Research indicates that cis-4-methoxypiperidin-3-ol HCl may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.

- Neuroprotective Effects : The piperidine structure is known for its neuroprotective capabilities, which may be enhanced by the presence of the methoxy and hydroxyl groups.

- Receptor Interactions : Interaction studies have shown that cis-4-methoxypiperidin-3-ol HCl may bind to various receptors, including muscarinic acetylcholine receptors, which are involved in numerous physiological processes.

The mechanism of action for cis-4-methoxypiperidin-3-ol HCl involves its interaction with specific molecular targets in biological systems. It may act on receptors or enzymes, leading to various biochemical effects. The precise pathways and targets are still under investigation but are crucial for understanding its pharmacological potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of cis-4-methoxypiperidin-3-ol HCl compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cis-3-methoxypiperidin-4-ol | Hydroxyl at position 4 | Different biological activity profile |

| Trans-4-methoxypiperidin-3-ol | Trans configuration | Potentially different pharmacokinetics |

| 1-(4-Methoxyphenyl)piperidin | Aromatic substitution | Broader spectrum of biological activity |

Cis-4-methoxypiperidin-3-ol HCl's unique configuration and functional groups contribute to distinct biological activities compared to these similar compounds, making it an area of active research in medicinal chemistry.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in MDPI indicated that derivatives of piperidine, including cis-4-methoxypiperidin-3-ol HCl, showed promising antimicrobial activities against various bacterial strains. Further investigations are necessary to elucidate the specific mechanisms involved in this activity .

- Neuroprotective Research : In a recent review on piperidine derivatives, it was noted that compounds like cis-4-methoxypiperidin-3-ol HCl could potentially protect neuronal cells from apoptosis, suggesting implications for neurodegenerative diseases .

- Receptor Binding Studies : Interaction studies have demonstrated that this compound binds to muscarinic acetylcholine receptors, which play a critical role in cognitive functions and could be relevant in developing treatments for conditions like Alzheimer's disease .

Q & A

Q. How can researchers optimize the synthesis of cis-4-methoxypiperidin-3-ol HCl to improve yield and purity?

Methodological Answer:

- Use stereoselective synthesis to favor the cis configuration, employing chiral catalysts or enantioselective reducing agents (e.g., NaBH₄ with chiral ligands).

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and byproducts.

- Purify the final product using recrystallization in solvents like ethanol or acetone, adjusting temperature gradients to isolate the cis isomer .

- Validate purity with melting point analysis (e.g., mp 161–165°C for structurally similar piperidone derivatives) and compare to literature values .

Q. What analytical techniques are critical for characterizing cis-4-methoxypiperidin-3-ol HCl?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ ~3.3 ppm) and piperidinyl protons (δ 1.5–3.0 ppm), noting coupling constants to confirm stereochemistry.

- Infrared Spectroscopy (IR) : Identify hydroxyl (O–H stretch, ~3200 cm⁻¹) and C–O–C (methoxy, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion [M+H]⁺ (theoretical m/z ~193.1 for C₇H₁₄NO₂Cl) and fragmentation patterns.

- Cross-reference data with NIST Chemistry WebBook or PubChem entries for structurally analogous piperidine derivatives .

Q. How can solubility profiles of cis-4-methoxypiperidin-3-ol HCl be determined for formulation studies?

Methodological Answer:

- Perform phase-solubility studies in buffered solutions (pH 1–10) using UV-Vis spectrophotometry to quantify dissolved compound.

- For low-solubility cases, employ potentiometric titration (as described for HCl–H₃PO₄ mixtures) to measure ionizable groups and predict pH-dependent solubility .

- Use Hansen Solubility Parameters to screen co-solvents (e.g., DMSO, PEGs) for enhanced dissolution .

Advanced Research Questions

Q. How does tautomerism impact the stability and reactivity of cis-4-methoxypiperidin-3-ol HCl?

Methodological Answer:

- Investigate tautomeric equilibria (e.g., enol-oxo forms) using dynamic NMR at varying temperatures (25–60°C) to observe proton shifts.

- Compare computational models (DFT calculations) with experimental data to predict dominant tautomers under physiological conditions .

- Assess stability via accelerated degradation studies (40°C/75% RH) and quantify tautomer ratios using LC-MS/MS .

Q. What challenges arise in differentiating cis-4-methoxypiperidin-3-ol HCl from its trans isomer during analysis?

Methodological Answer:

- Use chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases to resolve isomers.

- Apply circular dichroism (CD) to distinguish electronic transitions unique to the cis configuration.

- Validate separation efficiency by spiking synthetic trans isomer and quantifying recovery via HPLC-UV .

Q. How should researchers address contradictions in reported biological activity data for cis-4-methoxypiperidin-3-ol HCl?

Methodological Answer:

- Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH, temperature, solvent).

- Cross-validate results using orthogonal methods: compare radioligand binding assays with surface plasmon resonance (SPR) for affinity measurements.

- Analyze batch-to-batch purity variations (e.g., residual solvents, isomer ratios) via GC-MS or HPLC-ELSD .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, membranes)?

Methodological Answer:

- Perform molecular docking simulations (AutoDock Vina) to predict binding modes to targets like G-protein-coupled receptors.

- Validate in vitro using fluorescence quenching assays to measure binding constants (Kd) with tryptophan residues.

- For membrane permeability, use PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate logP values with absorption rates .

Q. How can stability-indicating methods be developed for cis-4-methoxypiperidin-3-ol HCl under varying storage conditions?

Methodological Answer:

- Subject the compound to stress testing (heat, light, oxidation) and monitor degradation products via UPLC-QTOF-MS .

- Develop a stability-indicating HPLC method with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve degradation peaks.

- Quantify hydrolytic degradation using kinetic modeling (Arrhenius plots) to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.